![molecular formula C7H10O B14442297 Bicyclo[3.1.1]hept-3-en-2-ol CAS No. 77697-45-1](/img/structure/B14442297.png)
Bicyclo[3.1.1]hept-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.1]hept-3-en-2-ol, also known as verbenol, is a bicyclic monoterpenoid alcohol with the molecular formula C10H16O. This compound is characterized by its unique bicyclic structure, which includes a cyclohexane ring fused to a cyclopropane ring. It is commonly found in essential oils of various plants and has a significant role in the fragrance and flavor industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]hept-3-en-2-ol can be synthesized through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Microorganisms such as Acinetobacter calcoaceticus have been employed to convert α-pinene into verbenol through biotransformation processes . This method is advantageous due to its high selectivity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to verbenone using oxidizing agents like chromium trioxide.
Reduction: Reduction of verbenol can yield verbanone.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
Verbenone: Formed through oxidation.
Verbanone: Formed through reduction.
Halogenated Verbenols: Formed through halogenation.
Aplicaciones Científicas De Investigación
Bicyclo[3.1.1]hept-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of bicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and interact with cell membranes, leading to its antimicrobial and anti-inflammatory effects. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
- trans-Verbenol
- cis-Verbenol
- Verbenone
- Verbanone
- Halogenated Verbenols
Uniqueness
Bicyclo[3.1.1]hept-3-en-2-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its presence in essential oils make it a valuable compound in multiple fields .
Propiedades
Número CAS |
77697-45-1 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
bicyclo[3.1.1]hept-3-en-2-ol |
InChI |
InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h1-2,5-8H,3-4H2 |
Clave InChI |
PNOQCFFXXDNXKF-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


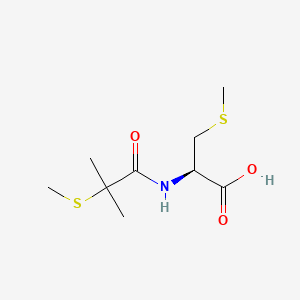

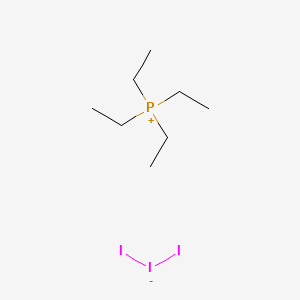
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
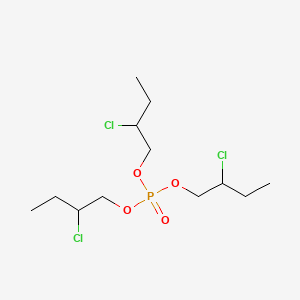

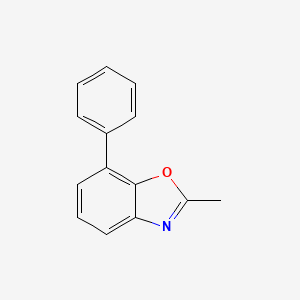
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
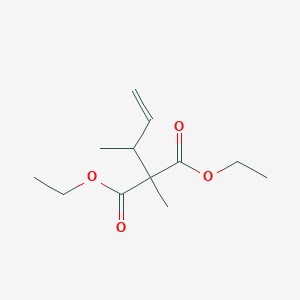
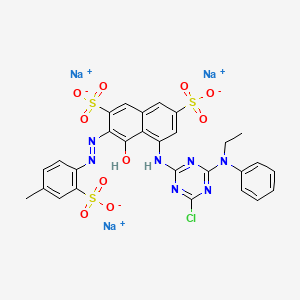
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)



